N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
Description
N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a heterocyclic compound with a pyrazolo[4,3-c]pyridine core. Its molecular formula is C₉H₁₅ClN₄O, molecular weight 230.70 g/mol, and CAS number 1211512-45-6 . The structure features a dimethyl-substituted carboxamide group at the 3-position and a tetrahydro-pyridine ring fused to the pyrazole moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive analogs targeting viral, bacterial, and enzymatic pathways.
Properties
IUPAC Name |
N,N-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.ClH/c1-13(2)9(14)8-6-5-10-4-3-7(6)11-12-8;/h10H,3-5H2,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDAVHZOCNWUOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NNC2=C1CNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718626 | |
| Record name | N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211512-45-6 | |
| Record name | N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride (CAS No. 1211512-45-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₉H₁₅ClN₄O
- Molecular Weight : 230.70 g/mol
- CAS Number : 1211512-45-6
Antiparasitic Activity
Recent studies have highlighted the compound's potential as an antiparasitic agent, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. A structure-activity relationship analysis indicates that modifications in the pyrazole structure can significantly enhance trypanocidal efficacy. For instance:
- Trypanocidal Efficacy : The compound exhibited notable activity with an IC₅₀ value of 34.54 ± 8.32 µM against trypomastigotes of T. cruzi . This activity is comparable to existing treatments, suggesting its potential as a lead compound for further development.
Cytotoxicity
The cytotoxic effects of the compound were evaluated using Vero cells as a model. The results indicated low toxicity with CC₅₀ values greater than 500 µM for several derivatives, which is favorable for therapeutic applications .
| Compound | IC₅₀ (µM) | CC₅₀ (µM) |
|---|---|---|
| N,N-Dimethyl-Pyrazolo | 34.54 ± 8.32 | >500 |
| Benznidazole (Reference) | 18.71 ± 4.58 | - |
Structure-Activity Relationship (SAR)
The biological activity of N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine derivatives has been extensively studied through SAR analyses. Modifications in substituents at specific positions on the pyrazole ring can lead to significant changes in activity:
- Substituent Variations : The introduction of halogen groups or methyl substituents in the para position has been shown to enhance biological activity.
- Binding Interactions : Molecular docking studies reveal that the carboxamide moiety interacts favorably with active sites of target enzymes like cruzipain, a cysteine protease crucial for T. cruzi survival .
Case Studies
A notable study involved evaluating various pyrazole derivatives for their efficacy against T. cruzi. Among the tested compounds, those structurally related to N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo showed promising results:
Scientific Research Applications
Medicinal Chemistry
DMTP has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific biological pathways. Notably, it has been shown to act as an inhibitor of the CBP (CREB-binding protein) and p300 histone acetyltransferases. These proteins are crucial in regulating gene expression and have been implicated in various diseases, including cancer and metabolic disorders .
Case Study: Inhibition of Histone Acetyltransferases
A study demonstrated that DMTP effectively inhibited the activity of CBP and p300 in vitro. This inhibition resulted in decreased acetylation of histones, which is associated with reduced expression of oncogenes. Such findings suggest that DMTP could be developed as a novel anti-cancer agent targeting epigenetic regulators .
Neuropharmacology
Research indicates that DMTP may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its mechanism involves modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Case Study: Neuroprotective Effects
In preclinical models of neurodegeneration, DMTP administration led to improved cognitive function and reduced neuronal cell death. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions such as Alzheimer's disease .
Anti-inflammatory Activity
DMTP has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This property is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease.
Case Study: Inhibition of Cytokine Production
In vitro studies have reported that DMTP significantly lowers the levels of TNF-alpha and IL-6 in activated macrophages. This effect suggests its potential utility in developing anti-inflammatory therapies .
Data Table: Summary of Research Findings on DMTP
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Research Findings
Dimethyl vs. Ethyl Substituents : The N-ethyl analog’s antiviral efficacy suggests that the dimethyl variant may retain binding affinity while improving metabolic stability due to reduced oxidative susceptibility .
Impact of Hydrophilic Groups : The N-(3-hydroxybutyl) derivative’s enhanced solubility (logP ~1.2) highlights the trade-off between hydrophilicity and cell permeability, critical for CNS-targeting agents .
Bulk and Bioactivity : Bulky substituents (e.g., cyclohexyl) improve target specificity but may reduce oral bioavailability. The dimethyl group offers a middle ground, as seen in its use as a scaffold for kinase inhibitors .
Preparation Methods
Cross-Dehydrogenative Coupling (CDC) Strategy
A recent and efficient synthetic strategy for pyrazolo derivatives involves cross-dehydrogenative coupling reactions between N-amino-2-iminopyridines and β-ketoesters or β-diketones, promoted by acetic acid and molecular oxygen under catalyst-free conditions. This method is notable for its high atom economy and environmentally friendly oxidant (O2).
-
- Reagents: N-amino-2-iminopyridine derivatives and β-ketoesters (e.g., ethyl acetoacetate)
- Solvent: Ethanol with acetic acid (optimal 6 equivalents)
- Atmosphere: Oxygen (O2) at 1 atm
- Temperature: Approximately 130 °C
- Time: 18 hours
-
- Oxidative C(sp3)–C(sp2) coupling followed by dehydrative cyclization to form the pyrazolo ring system.
| Entry | Acetic Acid Equiv. | Atmosphere | Yield (%) of Pyrazolo Derivative |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 2 | 4 | Air | 52 |
| 3 | 6 | Air | 74 |
| 4 | 6 | O2 | 94 |
| 5 | 6 | Argon | 6 |
Table 1: Effect of Acetic Acid Equivalents and Atmosphere on Yield
This method is highly relevant because the pyrazolo[4,3-c]pyridine core can be accessed through similar cyclization and coupling strategies, adapting the amino-pyridine and ketoester components to obtain the desired substitution pattern, including N,N-dimethyl carboxamide functionality.
Cyclization of N-Amino Precursors with Ketoesters
The preparation of pyrazolo-pyridine carboxamide derivatives often involves the condensation of N-amino-pyridine precursors with ketoesters or diketones, followed by ring closure. The presence of dimethyl groups on the amide nitrogen can be introduced through reaction with dimethylamine or its derivatives during or after the cyclization step.
- Typical Steps:
- Synthesis of N-amino-2-iminopyridine intermediate.
- Reaction with β-ketoester under acidic conditions.
- Oxidative cyclization promoted by mild oxidants (O2 or air).
- Conversion of carboxylic acid or ester to N,N-dimethyl carboxamide via amidation with dimethylamine hydrochloride.
This multi-step approach allows for control over substitution and ensures the formation of the hydrochloride salt by treatment with HCl in an appropriate solvent.
Catalyst-Free and Green Chemistry Approaches
The use of molecular oxygen as an oxidant avoids heavy metal catalysts, making the process environmentally benign. Acetic acid serves both as a solvent and a promoter of the oxidative coupling. This approach aligns with green chemistry principles and has been demonstrated to yield high purity products suitable for pharmaceutical applications.
Comparative Data on Reaction Conditions and Yields
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| CDC with Acetic Acid and O2 | N-amino-2-iminopyridine + β-ketoester | EtOH, AcOH (6 eq), 130 °C, O2 | Up to 94 | Catalyst-free, high atom economy |
| Pd(OAc)2 or Cu(OAc)2 catalysis | Same as above | Various solvents, reflux | < 75 | Less efficient, side products observed |
| Amidation of carboxylic acid | Carboxylic acid intermediate + dimethylamine | Room temp to reflux | Variable | Requires isolation of intermediate |
| Acidic cyclization + HCl treatment | Aminopyridine + ketoester + HCl | Reflux, acidic medium | Moderate | Produces hydrochloride salt form |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
